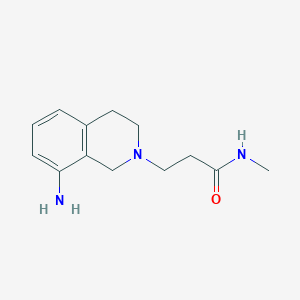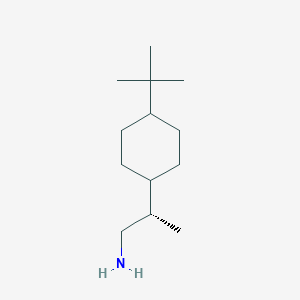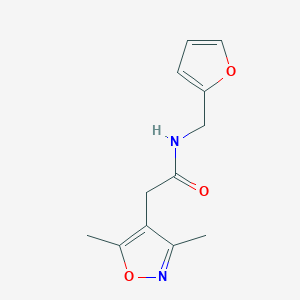
3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide is an intriguing organic compound with a complex structure involving both an amino group and a methylpropanamide moiety attached to a dihydroisoquinoline core. It draws interest for its potential in diverse scientific fields.
准备方法
Synthetic Routes and Reaction Conditions The synthesis of 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide can be achieved through a multi-step process. Typically, the initial steps involve the preparation of the dihydroisoquinoline core, followed by the introduction of the amino group and the N-methylpropanamide side chain. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods On an industrial scale, the synthesis of this compound might involve catalysis and continuous flow chemistry to enhance efficiency and scalability. Industrial methods focus on optimizing reaction conditions to reduce production costs and environmental impact.
化学反应分析
Types of Reactions 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions For oxidation reactions, strong oxidizing agents like potassium permanganate or chromium trioxide are often used. Reduction reactions may involve reagents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the specific transformation desired.
Major Products Formed The products formed from these reactions vary but typically involve modifications to the amino or methylpropanamide groups. For instance, oxidation might yield a ketone derivative, while reduction could lead to further hydrogenation of the dihydroisoquinoline core.
科学研究应用
3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide finds applications across several research fields:
Chemistry: It serves as a building block in organic synthesis, helping to develop new molecules with potential biological activities. Biology: Its interactions with biological targets are studied to understand its potential as a pharmacological agent. Medicine: Researchers are investigating its efficacy in treating certain diseases, possibly due to its unique structure and reactivity. Industry: Beyond pharmaceuticals, it may be used in developing new materials with specific properties.
作用机制
The compound's mechanism of action involves its interaction with molecular targets, potentially affecting biochemical pathways. The dihydroisoquinoline core is known for its bioactivity, which might influence neurotransmission or enzymatic functions. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar compounds include other dihydroisoquinoline derivatives, each with distinct functional groups altering their properties and applications For example, compounds like 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Ethylpropanamide might have similar structures but different bioactivity profiles
属性
IUPAC Name |
3-(8-amino-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-13(17)6-8-16-7-5-10-3-2-4-12(14)11(10)9-16/h2-4H,5-9,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXHZFVCPWDPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1CCC2=C(C1)C(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2915437.png)
![2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2915438.png)
![3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2915439.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2915440.png)
![N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide](/img/structure/B2915441.png)

![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2915449.png)
![1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915451.png)


